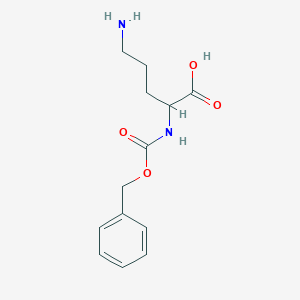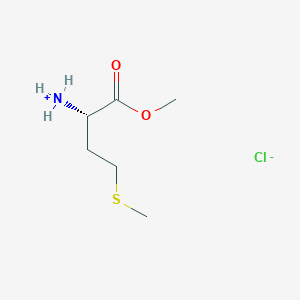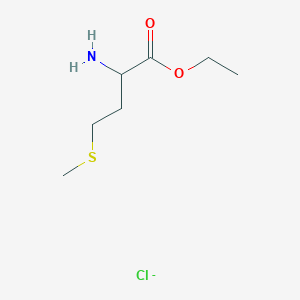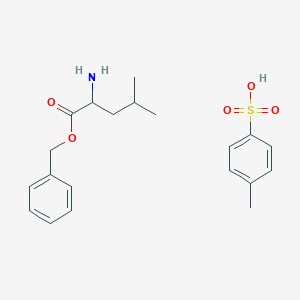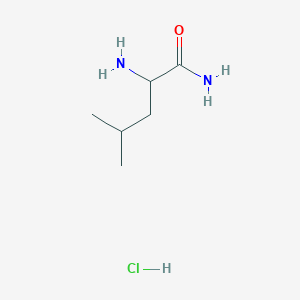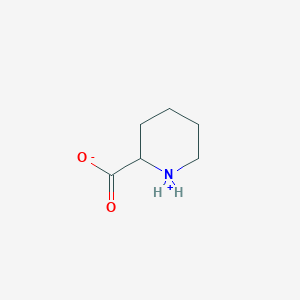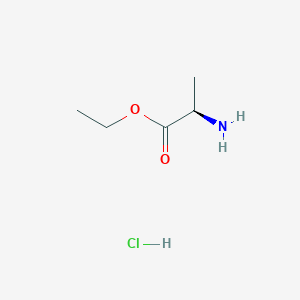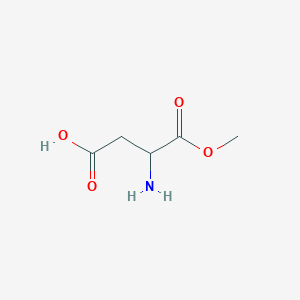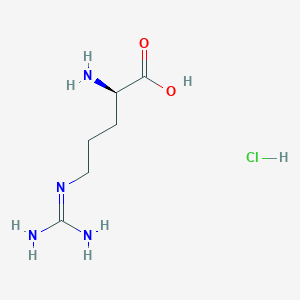
Chlorhydrate de D-arginine
Vue d'ensemble
Description
D-Arginine hydrochloride is a semi-essential amino acid that maintains cell death in the central nervous system (CNS). It may possess neuroprotective actions against glucocorticoids induced neurotoxicity in the CNS . It is a racemic mixture of the natural proteinogenic amino acid L-arginine and the non-proteinogenic D-arginine .
Synthesis Analysis
D-Arginine can be analyzed using a novel analytical method that allows for simultaneous analysis of l-arginine, ADMA, SDMA, l-citrulline, and DMA, in a single-step extraction and derivatization using benzoyl chloride . The method was validated, and its assay linearity, accuracy and precision, recovery, and limits of detection were determined .
Molecular Structure Analysis
The molecular structure of D-Arginine hydrochloride is C6H15ClN4O2 with a molecular weight of 210.662 . The structure is also available as a 2d Mol file or as a computed 3d SD file .
Chemical Reactions Analysis
Nitric oxide (NO) is synthesized by nitric oxide synthase (NOS) during two-step oxidation of l-arginine to l-citrulline . Intermediates and derivatives of NO metabolism, such as l-arginine, l-citrulline, asymmetrical dimethylarginine (ADMA), symmetrical dimethylarginine (SDMA), and dimethylamine (DMA), are investigated as potential biomarkers .
Physical And Chemical Properties Analysis
The physical and chemical properties of D-Arginine hydrochloride include a linear formula of HN=C(NH2)NH(CH2)3CH(NH2)COOH·HCl and a CAS Number of 627-75-8 .
Applications De Recherche Scientifique
Atténuation du dysfonctionnement endothélial
Le chlorhydrate de D-arginine a montré qu'il atténuait l'augmentation de l'expression de l'arginase, le stress oxydatif, le dysfonctionnement endothélial et la formation de produits finaux de glycation avancés induits par le méthylglyoxal et les taux élevés de glucose. Cet effet est censé se produire par un mécanisme indépendant du NOS endothélial .
Repliement et solubilisation des protéines
Il est très efficace pour améliorer le repliement et la solubilisation des protéines, ce qui est crucial dans la production de protéines thérapeutiques. La structure chimique unique de l'arginine et de ses sels, y compris le this compound, joue un rôle important dans cette application .
Suppression de l'interaction protéine-protéine
Le this compound aide à supprimer les interactions protéine-protéine qui peuvent conduire à l'agrégation, ce qui est particulièrement important pour la stabilité et l'efficacité des thérapies à base de protéines .
Réduction de la viscosité dans les formulations protéiques
Ce composé est également utilisé pour réduire la viscosité des formulations protéiques à haute concentration, ce qui facilite la manipulation et l'administration des protéines thérapeutiques .
Amélioration de la stabilité des protéines
En empêchant l'agrégation des protéines, le this compound contribue à la stabilité globale des formulations protéiques, ce qui est essentiel pour maintenir leur puissance thérapeutique au fil du temps .
Recherche sur les compléments alimentaires
Bien qu'il ne soit pas directement lié au this compound, l'arginine elle-même est largement étudiée pour ses avantages potentiels en tant que complément alimentaire. Elle est impliquée dans divers processus biochimiques, notamment la cicatrisation des plaies, l'aide aux reins pour éliminer les déchets de l'organisme, le maintien de la fonction immunitaire et hormonale .
Mécanisme D'action
Target of Action
D-Arginine hydrochloride is the D-isomer of arginine . It’s important to note that only the L-form of arginine is physiologically active For l-arginine, one of the targets is nitric oxide synthase (nos), an enzyme that is responsible for the production of nitric oxide .
Mode of Action
L-arginine, the physiologically active form, stimulates the pituitary release of growth hormone and prolactin through origins in the hypothalamus . In vitro studies of NOS indicate that the enzyme for L-arginine is saturated with its L-arginine substrate under physiological conditions .
Biochemical Pathways
coli . Arginine can also be used as a sole source of nitrogen by E. coli and a source of nitrogen, carbon, and energy by many other bacteria .
Pharmacokinetics
For l-arginine, it is well absorbed and extensively metabolized in the liver and intestines . The elimination half-life is around 42 minutes following a 30 g IV dose . The pharmacokinetics of arginine are confounded by several patient-specific factors such as variations in baseline arginine due to developmental ages and disease states .
Result of Action
L-arginine has been reported to restore normal endothelial function in both normotensive and hypertensive patients with microvascular angina .
Action Environment
It is known that arginine and its salts are highly effective in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .
Safety and Hazards
Orientations Futures
Arginine and Arginine-Rich Peptides are being researched for their potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease . They are seen as promising therapeutic compounds for a range of neurodegenerative pathologies, with beneficial effects including the reduction of excitotoxic cell death and mitochondrial dysfunction .
Analyse Biochimique
Biochemical Properties
D-Arginine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of nitric oxide, polyamines, proline, glutamate, creatine, and agmatine . The guanidino group of D-Arginine hydrochloride can engage in multiple interactions involving hydrogen bonds and ionic interactions with proteins and nucleic acids .
Cellular Effects
D-Arginine hydrochloride influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been found to play a role in immune responses, particularly in macrophages, dendritic cells, and T cells . It also affects the RNA binding, subcellular localization, and inclusion formation of FUS, a ubiquitously expressed RNA-binding protein .
Molecular Mechanism
The molecular mechanism of D-Arginine hydrochloride involves its interactions with biomolecules and its effects on gene expression. It is thought to exert its effects through an endothelial NOS independent mechanism . It also plays a role in the biosynthesis of nitric oxide .
Temporal Effects in Laboratory Settings
The effects of D-Arginine hydrochloride change over time in laboratory settings. It has been found to have a role in enhancing protein refolding and solubilization, suppressing protein-protein interaction and aggregation, and reducing viscosity of high concentration protein formulations .
Dosage Effects in Animal Models
The effects of D-Arginine hydrochloride vary with different dosages in animal models. For instance, in a study on L-Arginine-induced acute pancreatitis in mice, it was found that the pancreatic necrosis rate was significantly higher in FVB/n and C57BL/6 mice using 2×4 g/kg 10% L–arginine .
Metabolic Pathways
D-Arginine hydrochloride is involved in various metabolic pathways. It is a key substrate for ammonia detoxification via the urea cycle . It can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .
Transport and Distribution
D-Arginine hydrochloride is transported and distributed within cells and tissues. Its transport is regulated by a number of carrier proteins for amino acids . The acetylation at K510 residue disrupts the interaction between FUS and Transportin-1, resulting in the mislocalization of FUS in the cytoplasm .
Subcellular Localization
It is known that the acetylation at K315/K316 and K510 residues affects the FUS–RNA and the FUS–TNPO1 interaction, respectively .
Propriétés
IUPAC Name |
(2R)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@H](C(=O)O)N)CN=C(N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883513 | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
627-75-8 | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=627-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arginine hydrochloride, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | D-Arginine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-arginine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.010 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ARGININE HYDROCHLORIDE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AW80YGD17D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the vasodilatory effect of D-Arginine hydrochloride compare to L-Arginine?
A1: In a study on human subjects, both D-Arginine hydrochloride and L-Arginine hydrochloride induced vasodilation in forearm resistance beds and superficial hand veins at high doses (160 µmol/min). Interestingly, the responses to both enantiomers were similar, suggesting that the vasodilatory effect of D-Arginine is not solely due to its conversion to L-Arginine in vivo. []
Q2: Can D-Arginine hydrochloride influence the activity of L-amino acids known to induce vasodilation via nitric oxide release?
A2: While the provided abstracts do not directly address interactions between D-Arginine hydrochloride and other L-amino acids, one study highlighted that several L-amino acids, such as N-α-Benzoyl-L-arginine ethyl ester (BAEE) and L-alanine methylester, exhibit vasodilatory effects in the rat mesentery by triggering the release of endothelium-derived nitric oxide (EDNO). [] This information suggests a potential area of future research to explore whether D-Arginine hydrochloride could modulate the activity of these L-amino acids and their impact on nitric oxide-mediated vasodilation.
Q3: What are the known methods for synthesizing D-Arginine hydrochloride?
A3: One established method involves using salmon testes as a starting material for D-Arginine hydrochloride preparation. [] While the details of this extraction and synthesis process are not provided in the abstract, it highlights a natural source for obtaining this compound. Additionally, a chemical synthesis approach utilizes a multi-step process involving intermediates like arginine dinitronaphtholsulfonate and benzylidenearginine to ultimately yield D-Arginine hydrochloride. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




